2-Methoxy-5-(methylsulfonyl)pyridine

Regioselective bromination Electrophilic aromatic substitution Pyridine functionalization

The 2-methoxy-5-methylsulfonyl pattern on pyridine directs electrophilic substitution exclusively to the 3-position, enabling regioselective synthesis of 3-bromo-2-methoxy-5-(methylsulfonyl)pyridine—a key intermediate for Suzuki and Buchwald-Hartwig cross-couplings. This regioisomer is critical for consistent downstream results; other substitution patterns yield divergent outcomes. Essential for anti-chlamydial drug discovery and 2,3,5-trisubstituted pyridine libraries.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 98627-16-8
Cat. No. B1282721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(methylsulfonyl)pyridine
CAS98627-16-8
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)S(=O)(=O)C
InChIInChI=1S/C7H9NO3S/c1-11-7-4-3-6(5-8-7)12(2,9)10/h3-5H,1-2H3
InChIKeyXPNAEADWDCOONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-(methylsulfonyl)pyridine (CAS 98627-16-8): Physicochemical Profile and Synthetic Role of a 2,5-Disubstituted Pyridine Building Block


2-Methoxy-5-(methylsulfonyl)pyridine (CAS 98627-16-8), also referred to as 5-methanesulfonyl-2-methoxypyridine, is a 2,5-disubstituted pyridine derivative with molecular formula C₇H₉NO₃S and a molecular weight of 187.22 g/mol [1]. It features an electron-donating methoxy group (-OCH₃) at the 2-position and an electron-withdrawing methylsulfonyl group (-SO₂CH₃) at the 5-position on the pyridine ring . This compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and agrochemical research, where its defined substitution pattern enables regioselective downstream functionalization . It is commercially available at purities of 97–98% from multiple global vendors .

Why Generic Substitution Fails for 2-Methoxy-5-(methylsulfonyl)pyridine: Regiochemical Identity Determines Synthetic Utility


In the sulfonylpyridine class, the precise position of substituents on the pyridine ring governs both electronic properties and reactivity in downstream transformations. The 2-methoxy-5-methylsulfonyl substitution pattern is not interchangeable with other regioisomers (e.g., 2-methoxy-3-methylsulfonyl or 2-methoxy-4-methylsulfonyl pyridines) because the electron-withdrawing sulfone at the 5-position, combined with the electron-donating methoxy at the 2-position, establishes a unique electronic landscape that directs electrophilic aromatic substitution to the 3-position [1]. This regiochemical identity is critical when the compound serves as a building block for generating 2,3,5-trisubstituted pyridines via bromination or other C–H functionalization reactions . Procurement of a different regioisomer would result in divergent reaction outcomes and incompatible downstream intermediates. Furthermore, the methoxy group at the 2-position influences solubility characteristics compared to halogenated or unsubstituted analogs, which may affect reaction medium selection and workup procedures [2].

Product-Specific Quantitative Differentiation Evidence for 2-Methoxy-5-(methylsulfonyl)pyridine (CAS 98627-16-8)


Regioselective Bromination Efficiency: 2-Methoxy-5-(methylsulfonyl)pyridine vs. Alternative 2,5-Disubstituted Pyridines

2-Methoxy-5-(methylsulfonyl)pyridine undergoes clean, regioselective bromination at the 3-position to yield 3-bromo-2-methoxy-5-(methylsulfonyl)pyridine, as demonstrated in patent synthesis procedures . This regiochemical outcome is dictated by the combined directing effects of the 2-methoxy (ortho/para-directing) and 5-methylsulfonyl (meta-directing) groups, which converge to activate the 3-position exclusively. In contrast, regioisomeric analogs such as 2-methoxy-3-(methylsulfonyl)pyridine or 2-methoxy-4-(methylsulfonyl)pyridine would produce different bromination products due to altered electronic directing effects, making them unsuitable substitutes when 3-bromo-2-methoxy-5-(methylsulfonyl)pyridine is the desired downstream intermediate. The brominated product exhibits a distinct melting point (148.5–150.5 °C) that differs markedly from the parent compound (85–86.5 °C), providing a clear quality control endpoint .

Regioselective bromination Electrophilic aromatic substitution Pyridine functionalization

Melting Point as a Purity Discriminator: 2-Methoxy-5-(methylsulfonyl)pyridine vs. Common Synthetic Impurities

The compound is obtained as colorless crystals with a reported melting point of 85–86.5 °C after recrystallization from 2-propanol . This sharp melting range serves as a practical purity indicator that distinguishes the target compound from its major synthetic byproducts and derivatives. For instance, the 3-bromo derivative (a common downstream product) melts at 148.5–150.5 °C, while the fully oxidized 2,5-bis(methylsulfonyl)pyridine would exhibit yet another distinct melting point . In contrast, closely related analogs such as 2-chloro-5-(methylsulfonyl)pyridine (CAS 343262-51-1) or 2-amino-5-(methylsulfonyl)pyridine (CAS 35196-11-3) have different physical states and melting characteristics, making melting point a rapid, low-cost differentiator during incoming quality control .

Melting point characterization Purity assessment Quality control

Electronic Property Differentiation: 2-Methoxy-5-(methylsulfonyl)pyridine in the Sulfonylpyridine Anti-Chlamydial SAR Landscape

The sulfonylpyridine scaffold has been established as a promising starting point for the development of selective anti-chlamydial agents, with structure-activity relationship (SAR) studies demonstrating that the nature and position of substituents on the pyridine ring profoundly impact biological activity against Chlamydia trachomatis [1]. The 2-methoxy-5-methylsulfonyl substitution pattern represents a specific electronic configuration within this SAR landscape. The methoxy group at the 2-position provides electron density to the ring, while the methylsulfonyl at the 5-position serves as an electron-withdrawing group, creating a dipole that influences both target binding and physicochemical properties. Published SAR data indicate that an electron-deficient ring on the left side of the sulfonylpyridine molecule is beneficial for anti-chlamydial activity [1][2]. The lead compound from the 2023 series (compound 22) demonstrated an IC₅₀ of 2.55 μg/mL against C. trachomatis with selectivity over S. aureus and E. coli, and good stability in serum and simulated gastric fluid [2]. While 2-methoxy-5-(methylsulfonyl)pyridine itself was not the lead compound in these studies, its substitution pattern incorporates the key pharmacophoric elements (electron-deficient pyridine ring with sulfonyl group) identified as critical for activity within this compound class. This class-level SAR knowledge informs the selection of this building block for the design of next-generation anti-chlamydial candidates.

Structure-activity relationship Anti-chlamydial Sulfonylpyridine scaffold

Commercial Availability and Purity Benchmarking: 2-Methoxy-5-(methylsulfonyl)pyridine vs. Closest Structural Analogs

2-Methoxy-5-(methylsulfonyl)pyridine is commercially available from multiple vendors at standardized purities of 97% (MolCore, ISO-certified) and 98% (Leyan), with product specifications suitable for pharmaceutical R&D and quality control applications . This level of commercial maturity and multi-vendor sourcing reduces single-supplier procurement risk compared to less common regioisomers. Closely related analogs such as 2-bromo-5-(methylsulfonyl)pyridine (CAS 343262-51-1) and 3-bromo-5-(methylsulfonyl)pyridine (CAS 445491-71-4) are also commercially available, but these halogenated analogs carry different reactivity profiles and may require distinct handling and storage conditions due to the presence of the halogen atom . The methoxy substituent in the target compound provides a non-halogenated synthetic handle that can be cleaved or modified under different conditions than halogen substituents, offering an orthogonal functionalization strategy in multi-step syntheses.

Commercial availability Purity benchmarking Procurement comparison

Recommended Research and Industrial Application Scenarios for 2-Methoxy-5-(methylsulfonyl)pyridine (CAS 98627-16-8)


Synthesis of 2,3,5-Trisubstituted Pyridine Libraries via Regioselective C-3 Bromination

The compound serves as an optimal starting material for generating 3-bromo-2-methoxy-5-(methylsulfonyl)pyridine via electrophilic bromination, as demonstrated in patent synthesis procedures. The resulting 3-bromo derivative (mp 148.5–150.5 °C) provides a versatile handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) at the 3-position, enabling the construction of diverse 2,3,5-trisubstituted pyridine libraries. The defined melting point difference between starting material and product (Δmp ≈ 63 °C) facilitates reaction monitoring and purity assessment [1]. This application is particularly relevant for medicinal chemistry programs exploring sulfonylpyridine-based scaffolds, such as those targeting anti-chlamydial or anti-inflammatory indications .

Building Block for Sulfonylpyridine-Based Anti-Chlamydial Drug Discovery

Based on published SAR studies establishing the sulfonylpyridine scaffold as a selective anti-chlamydial pharmacophore, 2-methoxy-5-(methylsulfonyl)pyridine can serve as a core building block for the design of next-generation analogs. The electron-deficient pyridine ring with the 5-sulfonyl group aligns with SAR findings that electron-deficient aromatic regions are beneficial for anti-chlamydial activity, while the 2-methoxy group offers a site for further structural modification or may contribute to solubility and pharmacokinetic properties [1]. Researchers engaged in chlamydia-targeted drug discovery should consider this compound as a starting point for scaffold elaboration, particularly given the urgent unmet need for Chlamydia-specific therapeutics with no FDA-approved targeted treatment currently available [1].

Reference Standard for Physicochemical Characterization of 2,5-Disubstituted Pyridine Derivatives

With its well-defined melting point (85–86.5 °C as colorless crystals from 2-propanol) and commercial availability at 97–98% purity from ISO-certified vendors, 2-methoxy-5-(methylsulfonyl)pyridine is suitable as a reference standard for analytical method development, including HPLC purity determination, melting point calibration in the 80–90 °C range, and NMR spectral referencing for 2,5-disubstituted pyridines [1]. Its distinct physicochemical profile differentiates it from common impurities and structurally related compounds, ensuring unambiguous identification in quality control workflows.

Precursor for 2,5-Bis(methylsulfonyl)pyridine and Related Symmetrical Sulfones

The compound has been documented as an intermediate in the synthesis of 2,5-bis(methylsulfonyl)pyridine, a symmetrical disulfone with potential applications in materials chemistry and as a synthetic intermediate. The methoxy group can be replaced through nucleophilic aromatic substitution or converted to alternative functional groups, enabling access to a family of 2-substituted-5-(methylsulfonyl)pyridines that retain the key sulfonyl pharmacophore while varying the electronic and steric properties at the 2-position [1].

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